Cas no 166196-52-7 (2-(4-bromo-1H-pyrazol-5-yl)pyridine)

2-(4-Bromo-1H-pyrazol-5-yl)pyridine is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position and a pyridine moiety at the 5-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and functional materials. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the pyridine group contributes to coordination properties, making it useful in ligand design. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for research and industrial applications.
2-(4-bromo-1H-pyrazol-5-yl)pyridine structure
166196-52-7 structure
Product Name:2-(4-bromo-1H-pyrazol-5-yl)pyridine
CAS No:166196-52-7
MF:C8H6BrN3
MW:224.057340145111
MDL:MFCD14657914
CID:1072243
PubChem ID:18704283
Update Time:2025-06-08

2-(4-bromo-1H-pyrazol-5-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromo-1H-pyrazol-3-yl)pyridine
    • 010906
    • 4-bromo-3-(2-pyridyl)pyrazole
    • Ambcb4035052
    • MolPort-016-583-384
    • SBB074375
    • SureCN3630610
    • ZERO
    • 2-(4-bromo-1H-pyrazol-5-yl)pyridine
    • 2-(4-bromo-1H-pyrazol-5-yl)pyridine(SALTDATA: FREE)
    • CCG-344330
    • EN300-1259493
    • LS-04706
    • CS-0155846
    • A905832
    • IJIUJGQXEDRMIM-UHFFFAOYSA-N
    • Pyridine, 2-(4-bromo-1H-pyrazol-3-yl)-
    • DTXSID30595712
    • D85539
    • SCHEMBL3630610
    • Z815438352
    • SY083785
    • STL433296
    • 166196-52-7
    • ALBB-014797
    • AKOS005174535
    • MFCD14657914
    • CHEMBL4940368
    • 2-(4-Bromo-3-pyrazolyl)pyridine
    • SCHEMBL26453218
    • DB-103605
    • MDL: MFCD14657914
    • Inchi: 1S/C8H6BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12)
    • InChI Key: IJIUJGQXEDRMIM-UHFFFAOYSA-N
    • SMILES: BrC1C=NNC=1C1C=CC=CN=1

Computed Properties

  • Exact Mass: 222.97458
  • Monoisotopic Mass: 222.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 41.57

2-(4-bromo-1H-pyrazol-5-yl)pyridine Security Information

  • HazardClass:IRRITANT

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2-(4-bromo-1H-pyrazol-5-yl)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:166196-52-7)2-(4-bromo-1H-pyrazol-5-yl)pyridine
Order Number:A905832
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:21
Price ($):207.0/714.0
Email:sales@amadischem.com

Additional information on 2-(4-bromo-1H-pyrazol-5-yl)pyridine

Introduction to 2-(4-bromo-1H-pyrazol-5-yl)pyridine (CAS No. 166196-52-7) and Its Emerging Applications in Chemical Biology

2-(4-bromo-1H-pyrazol-5-yl)pyridine, identified by the chemical abstracts service number CAS No. 166196-52-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This bipyridazine derivative consists of a pyridine ring linked to a brominated pyrazole moiety, which makes it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. The unique combination of these two heterocyclic systems imparts distinct electronic and steric properties, enabling its utility in various synthetic applications.

The pyrazole and pyridine moieties in 2-(4-bromo-1H-pyrazol-5-yl)pyridine are well-known pharmacophores that have been extensively studied for their biological interactions. Pyrazoles exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, while pyridines are commonly found in many bioactive molecules, such as antihistamines and antiviral agents. The bromination at the 4-position of the pyrazole ring enhances the electrophilicity of the molecule, making it a suitable substrate for further functionalization via cross-coupling reactions.

Recent advancements in medicinal chemistry have highlighted the importance of bipyridazine derivatives in drug discovery. The presence of both pyridine and pyrazole units allows for the design of molecules with enhanced binding affinity and selectivity towards target enzymes and receptors. For instance, studies have demonstrated that compounds containing this motif can interact with protein kinases, which are key targets in oncology research. The bromine substituent further facilitates the introduction of additional functional groups, enabling the synthesis of libraries of derivatives for high-throughput screening.

In particular, 2-(4-bromo-1H-pyrazol-5-yl)pyridine has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various diseases. Researchers have leveraged its reactivity to develop novel compounds with potential applications in treating neurological disorders, metabolic diseases, and infections. The ability to modify both the pyridine and pyrazole rings allows chemists to fine-tune the pharmacokinetic properties of these derivatives, improving their efficacy and reducing side effects.

The compound's structural features also make it an attractive candidate for materials science applications. The bipyridazine core can be incorporated into metal-organic frameworks (MOFs) or used as a ligand in coordination chemistry. These materials have potential uses in catalysis, gas storage, and sensing technologies. The bromine atom provides a handle for further functionalization, enabling the creation of complex supramolecular assemblies with tailored properties.

One notable area where 2-(4-bromo-1H-pyrazol-5-yl)pyridine has made significant contributions is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved outcomes for patients. The combination of pyridine and pyrazole moieties in this compound allows for precise modulation of kinase activity, making it a promising scaffold for drug development.

Moreover, the brominated pyrazole ring facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are powerful tools in organic synthesis that enable the construction of complex molecular architectures from simpler precursors. The ability to introduce aryl or heteroaryl groups at various positions around the bipyridazine core expands the chemical space available for drug discovery and material design.

The pharmaceutical industry has shown particular interest in 2-(4-bromo-1H-pyrazol-5-yl)pyridine due to its potential as an intermediate in synthesizing bioactive molecules. Several companies have patented derivatives of this compound as part of their drug discovery programs. Early clinical trials have demonstrated promising results using analogs with similar structural features, indicating that this class of compounds may soon find therapeutic use in human medicine.

From an academic perspective, 2-(4-bromo-1H-pyrazol-5-yl)pyridine serves as an excellent model system for studying heterocyclic chemistry and its applications in biology. Its well-documented reactivity patterns and biological activities make it a valuable tool for teaching and research purposes. Students and researchers alike benefit from studying this compound to understand how structural modifications can influence biological outcomes.

The synthesis of 2-(4-bromo-1H-pyrazol-5-yl)pyridine itself is an interesting challenge that highlights modern synthetic methodologies. Traditional approaches involve multi-step sequences involving cyclization reactions followed by functional group transformations. However, recent advances in catalytic systems have enabled more efficient routes to this compound, reducing reaction times and improving yields. These innovations underscore the ongoing evolution of synthetic organic chemistry and its impact on drug development.

In conclusion,2-(4-bromo-1H-pyrazol-5-y/pyridine (CAS No.) 16619652-) is a multifaceted compound with significant potential across multiple disciplines including chemical biology pharmaceuticals materials science It continues to be an area active research due its structural versatility biological activities synthetic utility This makes it not only but also an inspiring example how fundamental chemical principles can lead breakthroughs medicine technology future

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Amadis Chemical Company Limited
(CAS:166196-52-7)2-(4-bromo-1H-pyrazol-5-yl)pyridine
A905832
Purity:99%/99%
Quantity:1g/5g
Price ($):207.0/714.0
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